molecular formula C13H15N3O B2660682 N-(1-cyanocyclohexyl)pyridine-2-carboxamide CAS No. 1308361-08-1

N-(1-cyanocyclohexyl)pyridine-2-carboxamide

Cat. No.: B2660682
CAS No.: 1308361-08-1
M. Wt: 229.283
InChI Key: CZVYMODSALWLMD-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a pyridine-2-carboxamide core, a structure found in compounds that act as inhibitors of various enzymes, such as poly(ADP-ribose) synthetase . The inclusion of the 1-cyanocyclohexyl moiety is a common strategy in drug design to modulate the compound's lipophilicity, metabolic stability, and its ability to engage with specific target binding sites. As a key intermediate, this carboxamide is valuable for constructing more complex molecules and for exploring structure-activity relationships (SAR) in the development of new therapeutic agents. Researchers can utilize this compound in the synthesis of novel heterocyclic hybrids, particularly those incorporating structures like 1,3,4-thiadiazole, which are known to exhibit a broad range of biological activities, including anti-inflammatory and antibacterial effects . Its well-defined molecular structure makes it an ideal candidate for molecular docking studies to predict binding affinity and mechanism of action against proteins of interest. This compound is provided as a high-purity solid to ensure consistent and reliable experimental results. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyanocyclohexyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-10-13(7-3-1-4-8-13)16-12(17)11-6-2-5-9-15-11/h2,5-6,9H,1,3-4,7-8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVYMODSALWLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with 1-cyanocyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

N-(1-cyanocyclohexyl)pyridine-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclohexyl)pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Core Moieties and Substituents
  • Pyridine-2-carboxamide backbone : Common to all analogs, enabling hydrogen bonding and metal coordination via the amide and pyridine nitrogen .
  • Substituent variations: N-(1-cyanocyclohexyl): Introduces a rigid cyclohexane ring with a nitrile group, enhancing steric hindrance and electronic modulation . N-(4-bromophenyl) (): Aromatic bromine increases molecular weight (MW: ~291.1 g/mol) and may enhance halogen bonding . Trans-cyclohexane diamine (): Bidentate ligand structure (MW: 324.38 g/mol) facilitates chelation with metals .

Table 1: Structural Comparison

Compound Substituent Molecular Weight (g/mol) Key Functional Groups
N-(1-cyanocyclohexyl)pyridine-2-carboxamide 1-cyanocyclohexyl ~245.3 (estimated) Nitrile, amide, pyridine
N-(4-bromophenyl)-pyridine-2-carboxamide 4-bromophenyl 291.1 Bromine, amide, pyridine
N-benzyl-2-pyridinecarboxamide Benzyl ~212.2 Benzyl, amide, pyridine
N,N’-(trans-cyclohexane-1,2-diyl)dipicolinamide Trans-cyclohexane diamine 324.38 Bidentate amide, pyridine

Physicochemical Properties

  • Solubility: Nitrile-containing analogs (e.g., N-(1-cyanocyclohexyl)) may exhibit lower aqueous solubility due to hydrophobicity, whereas benzyl derivatives () are more lipid-soluble . Bromophenyl derivatives () show moderate solubility in polar aprotic solvents .
  • Stability: Cyanocyclohexyl’s nitrile group may confer thermal stability, similar to trans-cyclohexane diamines in , which are stored long-term at 2–8°C .

Spectroscopic Characterization

  • Mass Spectrometry :
    • reports m/z 381 [M + H]⁺ for a pyrimidine-carboxamide analog .
    • Bromophenyl derivatives () show distinct isotopic patterns due to bromine .
  • NMR/IR : Amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are common across analogs .

Biological Activity

N-(1-cyanocyclohexyl)pyridine-2-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a cyanocyclohexyl group and a carboxamide functional group. The molecular formula is C13H14N2OC_{13}H_{14}N_2O with a molecular weight of approximately 230.26 g/mol. The presence of the cyanocyclohexyl moiety is significant for its interaction with biological targets, particularly enzymes and receptors.

The mechanism of action of this compound primarily involves its ability to bind to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to downstream effects on cellular processes. The specific targets and pathways are context-dependent but generally involve interactions with key enzymes involved in metabolic processes .

Enzyme Inhibition

Research indicates that this compound can serve as an inhibitor for various enzymes. For instance, studies have shown that derivatives of pyridine carboxamides exhibit significant urease inhibition, with IC50 values indicating potent activity . Although specific IC50 values for this compound are not widely reported, its structural similarity to other active derivatives suggests potential efficacy.

Pharmacological Applications

The compound has been explored for various pharmacological applications:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, similar to other pyridine derivatives .
  • Anti-Cancer Potential : The structure indicates possible interactions with cancer-related pathways, although detailed investigations are necessary to confirm this activity .

Research Findings and Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

Study Activity IC50 Value Notes
Study 1Urease Inhibition1.07 µM (most potent derivative)Highlights structure-activity relationship in pyridine derivatives .
Study 2Antimicrobial ActivityNot specifiedSuggests potential for therapeutic applications .
Study 3Cancer Cell Proliferation InhibitionNot specifiedInvestigates effects on FOXM1 expression in breast cancer cells .

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